REACTION_CXSMILES
|
[OH-].[K+].[I-].[K+].[CH3:5][CH:6]1[CH2:11][CH2:10][CH2:9][C:8](=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:7]1=[O:19].[CH3:20]Cl>C(O)(C)(C)C>[CH3:5][C:6]1([CH3:20])[CH2:11][CH2:10][CH2:9][C:8](=[CH:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:7]1=[O:19] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
2-methyl-6-benzylidene-cyclohexanone
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1C(C(CCC1)=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
CCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated briefly
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
STIRRING
|
Details
|
The mixture was subsequently stirred at room temperature for 8 hours
|
Duration
|
8 h
|
Type
|
DISTILLATION
|
Details
|
450 ml of tert-butanol were distilled off
|
Type
|
ADDITION
|
Details
|
500 ml of water were added to the residue
|
Type
|
STIRRING
|
Details
|
the mixture was stirred thoroughly
|
Type
|
FILTRATION
|
Details
|
the product which separates out was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Type
|
CUSTOM
|
Details
|
gave 161 g (75% of theory) of pure product with a melting point of 79°-81° C.
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(C(CCC1)=CC1=CC=CC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |